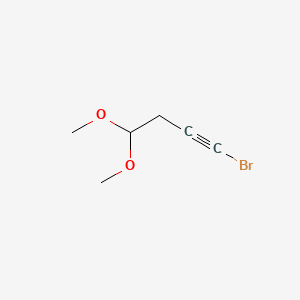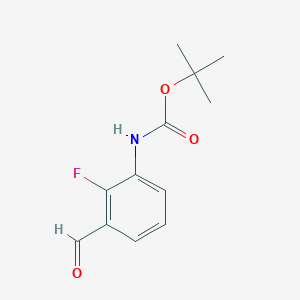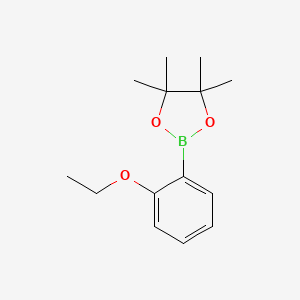
1-Bromo-4,4-dimethoxybut-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4,4-dimethoxybut-1-yne is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a butyne backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4,4-dimethoxybut-1-yne typically involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of a catalyst such as aluminum powder and mercuric chloride. The reaction is carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through distillation and other separation techniques to meet industrial standards .
化学反応の分析
Types of Reactions: 1-Bromo-4,4-dimethoxybut-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes depending on the conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution: Various substituted butynes.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkenes or alkanes depending on the extent of reduction.
科学的研究の応用
1-Bromo-4,4-dimethoxybut-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-4,4-dimethoxybut-1-yne involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where it forms a bond with nucleophiles. The presence of the triple bond also allows for various addition reactions, contributing to its versatility in chemical synthesis .
類似化合物との比較
4,4-Dimethoxybut-1-yne: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-4-methoxybut-1-yne: Contains only one methoxy group, leading to different reactivity and properties.
1-Bromo-4,4-dimethoxybutane: Saturated analog with different chemical behavior due to the absence of the triple bond.
Uniqueness: 1-Bromo-4,4-dimethoxybut-1-yne is unique due to the combination of a bromine atom, two methoxy groups, and a triple bond. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
特性
CAS番号 |
90878-99-2 |
|---|---|
分子式 |
C6H9BrO2 |
分子量 |
193.04 g/mol |
IUPAC名 |
1-bromo-4,4-dimethoxybut-1-yne |
InChI |
InChI=1S/C6H9BrO2/c1-8-6(9-2)4-3-5-7/h6H,4H2,1-2H3 |
InChIキー |
PAHFMTKTFIVPHR-UHFFFAOYSA-N |
正規SMILES |
COC(CC#CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,6-Dioxa-9-azaspiro[3.6]decane hydrochloride](/img/structure/B13464919.png)

![3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13464932.png)

![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)
dimethylsilane](/img/structure/B13464961.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13464964.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)


![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)

